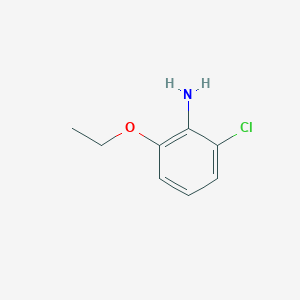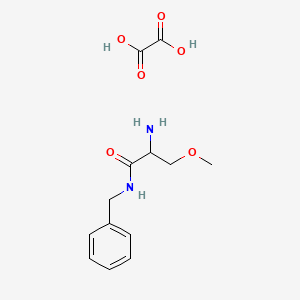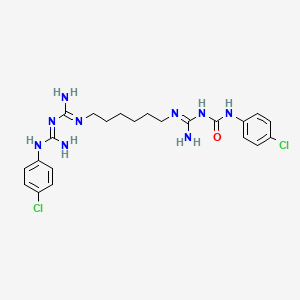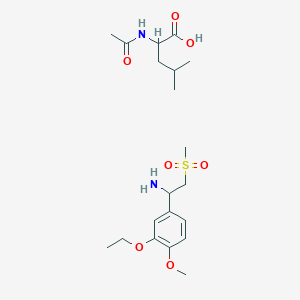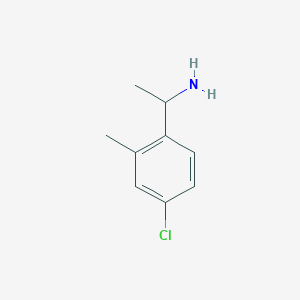
1-(4-Chloro-2-methylphenyl)ethanamine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)ethanamine can be synthesized through various methods. One common approach involves the reduction of the corresponding nitro compound using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert atmosphere . Another method involves the reductive amination of 4-chloro-2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 1-(4-Chloro-2-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products:
Oxidation: 4-Chloro-2-methylacetophenone.
Reduction: this compound.
Substitution: 4-Hydroxy-2-methylphenylethanamine or 4-Amino-2-methylphenylethanamine.
科学的研究の応用
1-(4-Chloro-2-methylphenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on neurotransmitter systems and its potential use as a model compound for understanding amphetamine-like substances.
Medicine: Investigated for its potential therapeutic effects, including its use as a psychoactive agent and its impact on mental health disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(4-Chloro-2-methylphenyl)ethanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including serotonin, dopamine, and norepinephrine. The compound binds to transporters for these neurotransmitters, causing their release into the synaptic cleft and leading to increased neurotransmitter levels. This action results in various physiological and psychological effects, including mood elevation and increased alertness.
類似化合物との比較
1-(4-Chloro-2-methylphenyl)ethanamine can be compared with other similar compounds, such as:
Amphetamine: Both compounds belong to the amphetamine class and have similar stimulant effects.
Methamphetamine: Similar to amphetamine, but with an additional methyl group, leading to increased potency and longer duration of action.
4-Chloroamphetamine: A closely related compound with similar chemical structure and effects, but without the methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacokinetics and pharmacodynamics.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYLJRGDNFHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


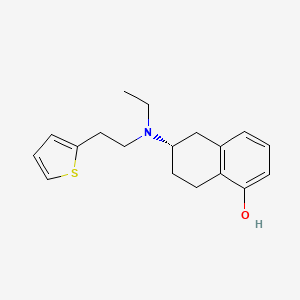
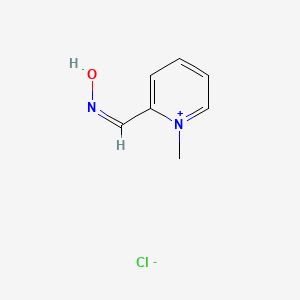
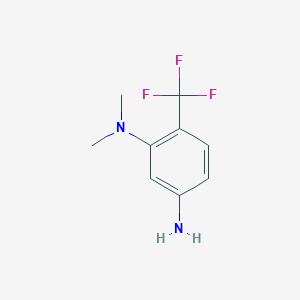
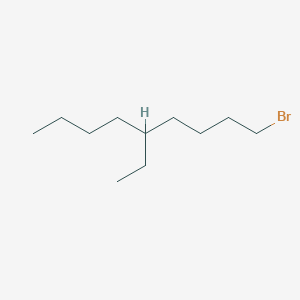
![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)
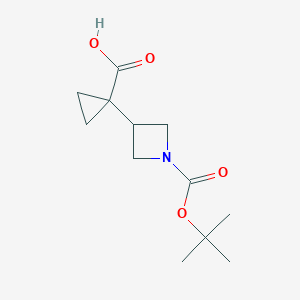
![(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B3321712.png)
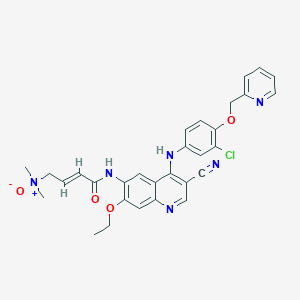
![3-Oxaspiro[5.5]undecan-9-amine](/img/structure/B3321724.png)

